molecular formula C17H15F3N2O2 B2669388 N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide CAS No. 478261-00-6

N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide

Cat. No.: B2669388
CAS No.: 478261-00-6
M. Wt: 336.314
InChI Key: BUKUOZJEAGGIRF-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzylamine with 2,2,2-trifluoroacetyl chloride to form an intermediate, which is then reacted with 2-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide include other benzylamine derivatives and trifluoroacetyl-substituted compounds. Examples include:

  • N-(4-Methylbenzyl)-2-aminobenzenecarboxamide
  • N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenesulfonamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(2,2,2-trifluoroacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c1-11-6-8-12(9-7-11)10-21-15(23)13-4-2-3-5-14(13)22-16(24)17(18,19)20/h2-9H,10H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKUOZJEAGGIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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